1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a butyl group and a methyl carbamoyl substituent, making it of interest in various chemical and biological applications. Its molecular formula is C10H14N4O3, and it has a molecular weight of approximately 238.24 g/mol. The compound is notable for its potential applications in medicinal chemistry and agriculture due to its biological activity and structural properties.
The synthesis of 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One common approach involves the use of azides and alkynes in a copper-catalyzed reaction known as the "click" chemistry method. This method is favored for its simplicity and efficiency in forming 1,2,3-triazoles.
Technical Details:
Recent literature highlights various synthetic routes for triazole derivatives, emphasizing the versatility of starting materials and conditions used to achieve high yields with minimal by-products .
The molecular structure of 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid features a triazole ring system attached to a butyl group and a carbamoyl moiety. The presence of functional groups such as carboxylic acid enhances its reactivity and solubility.
The compound can undergo various chemical reactions typical of triazole derivatives:
These reactions are often facilitated by specific catalysts or under particular conditions (e.g., heat or pressure) to enhance yield and selectivity .
The mechanism of action for compounds like 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors.
Process:
Data:
Studies have shown that triazole derivatives can influence various biochemical pathways, including those involved in cell signaling and metabolic processes .
The 1,2,3-triazole ring stands as a cornerstone heterocycle in modern medicinal chemistry due to its exceptional metabolic stability, capacity for hydrogen bonding, and dipolar character. These five-membered aromatic rings, featuring three nitrogen atoms, resist oxidative/reductive degradation and enzymatic cleavage, making them ideal pharmacokinetic modifiers. Their synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) – the quintessential "click reaction" – enables efficient modular assembly of complex pharmacophores [1] [3] [7]. The specific compound 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid exemplifies strategic molecular design, integrating:
The journey of 1,2,3-triazoles from synthetic curiosities to privileged pharmacophores began in earnest with the advent of regioselective CuAAC and RuAAC methodologies in the early 2000s [3] [7]. Prior synthetic routes, like the thermal Huisgen 1,3-dipolar cycloaddition, suffered from poor regiocontrol (yielding mixtures of 1,4- and 1,5-disubstituted isomers) and harsh conditions, limiting utility in complex molecule synthesis [6]. Sharpless's and Meldal's independent development of Cu(I)-catalysis revolutionized the field, enabling near-perfect regioselectivity for the 1,4-disubstituted isomer (1,4-DT), mild reaction conditions, exceptional functional group tolerance, and high yields in aqueous or organic solvents [3] [7]. Ruthenium catalysis later provided complementary access to the 1,5-disubstituted isomers (1,5-DT) [3].
Table 1: Key Milestones in 1,2,3-Triazole-Based Drug Development
Era | Key Development | Impact on Drug Design | Exemplar Compound(s) |
---|---|---|---|
Pre-Click (Pre-2000) | Discovery of basic triazole chemistry; Thermal Huisgen reaction. | Limited application due to poor regioselectivity and harsh conditions. | Simple antifungals (e.g., early azole analogs). |
Click Revolution (2000s) | CuAAC (Sharpless, Meldal); RuAAC. | Explosion in triazole use; Reliable, regioselective synthesis of 1,4-DT and 1,5-DT under mild conditions enabling combinatorial libraries & bioconjugation. | TSAO derivatives (anti-HIV); Early triazole-antibiotic conjugates. |
Maturation (2010s-Present) | Advanced click variations (Strain-promoted, metal-free); Recognition as versatile pharmacophores/bioisosteres; Focus on N-alkylation patterns. | Rational design of hybrids (e.g., triazole-natural products); Exploration of N1 vs. N2 alkylation; Triazole as amide/ester/carboxylate surrogate. | Tazobactam (antibiotic booster); Rufinamide (antiepileptic); Cefatrizine (antibiotic); Voriconazole (antifungal - contains 1,2,4-triazole); Lead compounds like 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid. |
This synthetic breakthrough catalyzed the integration of triazoles into drug discovery. Early applications focused on their utility as stable linkers in bioconjugation (e.g., antibody-drug conjugates) and polymer chemistry. However, the recognition that the triazole core itself could actively participate in biological interactions – acting as a hydrogen bond acceptor (N3), a weak hydrogen bond donor (C5-H in 1,4-DT), and engaging in dipole-dipole and π-π stacking interactions – shifted their role towards core pharmacophores [1] [5] [7]. Seminal work demonstrated their successful bioisosteric replacement of labile functional groups (e.g., amides, esters) or other heterocycles (e.g., imidazoles), leading to improved metabolic stability and potency in diverse therapeutic areas, including antivirals, antibiotics, antifungals, and anticancer agents [3] [5] [7]. The development of drugs like the β-lactamase inhibitor tazobactam (featuring a 1,2,3-triazolium moiety) and the anticonvulsant rufinamide cemented the clinical relevance of this scaffold [3] [10].
The bioactivity profile of 1,2,3-triazole derivatives is profoundly influenced by substituents, particularly at the C4 and N1 positions. The integration of carboxylic acid (-COOH) and carbamoyl (-C(O)NR₁R₂) groups, as seen in 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, represents a strategic approach to modulate solubility, target binding, and overall pharmacokinetics.
Directional Influence: Positioned at C4 (adjacent to the triazole ring nitrogen), it significantly influences the electron density and dipole moment of the triazole core, potentially altering its interaction with biological targets.
Carbamoyl Group (N-alkylated via -CH₂- linker at N1):
Table 2: Impact of Carbamoyl Substituents (R1, R2) on Properties Relevant to 1-{[R1(R2)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid Analogues
Carbamoyl Group (-C(O)NR₁R₂) | Predominant Effects | Potential Influence on Compound Properties |
---|---|---|
-C(O)NH₂ (Primary) | Strong H-bond donor (2x N-H), strong acceptor (C=O); High polarity; Small size. | High solubility; Potential for strong polar interactions; Limited lipophilicity/logP contribution; May be susceptible to hydrolysis/oxidation. |
-C(O)NHCH₃ (Secondary) | Moderate H-bond donor (1x N-H), strong acceptor (C=O); Moderate polarity/size. | Balanced solubility/permeability; Enhanced lipophilicity vs primary; Retains significant H-bond potential. |
-C(O)N(CH₃)₂ (Tertiary Symmetric) | Strong acceptor (C=O) only; No H-bond donor; Moderate polarity; Increased steric bulk. | Reduced solubility in water; Increased lipophilicity/membrane permeability; Fills hydrophobic pockets; Enhanced metabolic stability (no N-H). |
-C(O)N(CH₃)(Bu) (Tertiary Asymmetric - Target Compound) | Strong acceptor (C=O) only; No H-bond donor; Moderate lipophilicity; Significant steric bulk/unsymmetrical shape. | Optimized balance of moderate lipophilicity (LogP ~1-3 range) and permeability; Efficient occupation of asymmetric hydrophobic binding sites; Potential for unique selectivity profiles; Enhanced stability. |
-C(O)N(Bu)₂ (Tertiary Symmetric, Large) | Strong acceptor (C=O) only; No H-bond donor; High lipophilicity; Large steric bulk. | Low aqueous solubility; High membrane permeability; Potential for strong hydrophobic binding; Increased risk of off-target binding or toxicity. |
In 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, the synergistic interplay of these groups is central to its design. The C4-carboxylic acid provides essential polarity, solubility, and a handle for strong ionic/polar interactions. The N1-linked butyl(methyl)carbamoyl group offers a calibrated blend of lipophilicity and steric bulk, promoting membrane permeation and hydrophobic interactions without excessively compromising solubility. This specific tertiary carbamoyl configuration (no N-H) also enhances metabolic stability compared to secondary carbamates. The methylene linker (-CH₂-) provides the necessary flexibility for optimal spatial presentation of both pharmacophores to their respective binding sub-pockets within a target protein.
The position and nature of alkylation on the 1,2,3-triazole ring are critical determinants of biological activity, physicochemical properties, and metabolic fate. The triazole ring can theoretically undergo alkylation at N1, N2, or N4 positions, but N4-alkylation (creating 4H-triazoles) is less common and often less stable. The primary distinction lies between N1- and N2-alkylation, generating 1H-1,2,3-triazoles and 2H-1,2,3-triazoles, respectively. 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid explicitly features N1-alkylation.
Synthetic Prevalence: CuAAC inherently produces the N1-alkylated (specifically, 1,4-disubstituted where the substituent linked to the alkyne is attached to N1) 1,2,3-triazole. This synthetic ease contributes to its dominance in screening libraries and drug candidates.
N2-Alkylation (2H-1,2,3-Triazoles): This pattern is less common but exhibits distinct properties:
Table 3: Biological Relevance of N-Alkylation Patterns in Triazole Pharmacophores
Alkylation Pattern | Structural Feature | Common Synthetic Route | Representative Bioactive Examples & Activities | Relevance to Target Compound |
---|---|---|---|---|
N1-Alkylation (1H-Triazole) | Substituent attached to N1. C5-H weak HBD; N3 strong HBA. | CuAAC (predominantly yields 1,4-DT with substituent on alkyne at N1). Direct N-alkylation of NH-triazole (regioselectivity challenge). | Tazobactam: β-Lactamase inhibitor (N1-linked sulfone). Rufinamide: Antiepileptic (N1-linked fluorobenzyl). Cefatrizine: Antibiotic (N1-linked aminoglycoside derivative). JNJ-54175446: P2X7 antagonist (N1-linked benzamide). Target Compound: 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid. | Dominant pattern in target compound. Carbamoylmethyl group at N1 positions it for interactions in hydrophobic clefts, while C4-COOH engages polar/ionic interactions. Aligns with stability and synthetic accessibility of established drugs. |
N2-Alkylation (2H-Triazole) | Substituent attached to N2. C4-H moderate HBD; N1 strong HBA. | RuAAC (predominantly yields 1,5-DT, alkylation typically at N1 of the triazole - careful regiochemistry assignment needed). Selective alkylation of 2H-triazole tautomers. Directed ortho-metalation strategies. | MK-4305 (Suvorexant): Orexin receptor antagonist (FDA approved, features N2-linked benzoxazole). ST 1535 (Butyl derivative): Adenosine A2A receptor agonist (investigated for Parkinson's). Certain Kv1.5 channel blockers, Antitubercular agents. | Not present in the target compound. Demonstrates that N2-alkylation can yield potent drugs, often with distinct target profiles compared to N1 isomers due to altered H-bonding and dipole. Highlights the importance of regiochemical control. |
The choice between N1 and N2 alkylation is not merely synthetic; it fundamentally alters the pharmacophore. Studies comparing isomers have shown significant differences in potency, selectivity, and even mechanism of action depending on the alkylation site [4] [9]. For instance, N2-alkylated triazoles have shown promise as local anesthetics, Kv1.5 channel blockers, and antiparkinsonian agents (e.g., ST 1535), sometimes outperforming their N1-alkylated counterparts for specific targets [4].
The N1-alkylation pattern in 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid aligns with the prevalent strategy in successful triazole-containing drugs. The carbamoylmethyl group attached to N1 is expected to confer favorable physicochemical properties (logP, conformational flexibility) and engage in specific hydrophobic or van der Waals interactions within its target binding site, complementing the polar interactions facilitated by the C4-carboxylic acid. The synthetic route to such a compound would heavily favor CuAAC using an appropriate azide and a terminal alkyne precursor bearing the carbamoylmethyl group attached to the alkyne terminus, ensuring the substituent is regioselectively placed at N1 in the resulting 1,4-disubstituted triazole.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0